1-(2-Hydrazinylethyl)piperazine

Lipophilicity Physicochemical Properties Drug Design

1-(2-Hydrazinylethyl)piperazine (CAS 22808-40-8) is a heterocyclic building block consisting of a piperazine ring substituted at the 1-position with a 2-hydrazinylethyl group. It belongs to the class of alkyl-extended piperazine derivatives and is primarily employed as a reactive intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C6H16N4
Molecular Weight 144.22 g/mol
Cat. No. B12102218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydrazinylethyl)piperazine
Molecular FormulaC6H16N4
Molecular Weight144.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCNN
InChIInChI=1S/C6H16N4/c7-9-3-6-10-4-1-8-2-5-10/h8-9H,1-7H2
InChIKeyXTHQMNYSCVRMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydrazinylethyl)piperazine (CAS 22808-40-8): Structural and Physicochemical Baseline for Sourcing Decisions


1-(2-Hydrazinylethyl)piperazine (CAS 22808-40-8) is a heterocyclic building block consisting of a piperazine ring substituted at the 1-position with a 2-hydrazinylethyl group . It belongs to the class of alkyl-extended piperazine derivatives and is primarily employed as a reactive intermediate in medicinal chemistry and organic synthesis [1]. Its molecular formula is C6H16N4 with a molecular weight of 144.22 g/mol . The compound is distinguished from its close structural analogs by the presence of a terminal hydrazine (-NH-NH2) moiety, which imparts distinct nucleophilic reactivity and the capacity for hydrazone formation, differentiating it from more common aminoethyl or hydroxyethyl piperazine derivatives .

Why 1-(2-Hydrazinylethyl)piperazine Cannot Be Replaced by Aminoethyl or Hydroxyethyl Piperazine Analogs


Simple substitution with 1-(2-aminoethyl)piperazine or 1-(2-hydroxyethyl)piperazine is chemically and functionally invalid for applications requiring the specific reactivity of a hydrazine group. The terminal hydrazine moiety in 1-(2-hydrazinylethyl)piperazine provides nucleophilic reactivity distinct from the primary amine or alcohol found in its analogs . This enables unique reaction pathways, most notably the formation of hydrazones with aldehydes and ketones, a key transformation in bioconjugation, probe design, and heterocycle synthesis that is inaccessible to the amino or hydroxy derivatives . Furthermore, the hydrazine group introduces a distinct electronic and steric profile, which can significantly alter the compound's interaction with biological targets or its behavior in catalytic systems compared to its oxygen- or simpler nitrogen-containing counterparts. The quantitative evidence below details specific physicochemical and functional differences that preclude generic interchange.

Quantitative Differentiation Guide: 1-(2-Hydrazinylethyl)piperazine vs. Closest Analogs


Lipophilicity (LogD) Comparison: Hydrazine Derivative Shows Higher Polarity than Aminoethyl Analog

1-(2-Hydrazinylethyl)piperazine exhibits a significantly lower distribution coefficient (LogD) compared to its closest structural analog, 1-(2-aminoethyl)piperazine, indicating higher hydrophilicity and a different pharmacokinetic profile [1][2]. This is a critical differentiator in medicinal chemistry for tuning solubility, permeability, and off-target binding.

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiate Hydrazine Derivative from Amino and Hydroxy Analogs

The hydrazine substitution in 1-(2-hydrazinylethyl)piperazine results in a distinct molecular weight and polar surface area compared to its amino and hydroxy analogs, which are key determinants of drug-likeness and passive membrane permeability [1][2].

Molecular Descriptors Drug-likeness Physicochemical Properties

Functional Group Reactivity: Hydrazine Moiety Enables Hydrazone Formation Unavailable to Amino or Hydroxy Analogs

The defining functional distinction of 1-(2-hydrazinylethyl)piperazine is its terminal hydrazine group, which reacts rapidly and chemoselectively with carbonyl compounds (aldehydes and ketones) to form stable hydrazones . This reaction is not possible for the corresponding aminoethyl or hydroxyethyl piperazines, which form imines (Schiff bases) or acetals/ketals, respectively, under different conditions and with different stability profiles.

Synthetic Chemistry Bioconjugation Hydrazone Ligation

High-Value Application Scenarios for 1-(2-Hydrazinylethyl)piperazine in Medicinal Chemistry and Bioconjugation


Synthesis of Hydrazone-Based Bioconjugates and Fluorescent Probes

The hydrazine group of 1-(2-hydrazinylethyl)piperazine enables chemoselective ligation to aldehyde- or ketone-functionalized biomolecules (e.g., periodate-oxidized antibodies or glycans) to form stable hydrazone conjugates . This is a critical application in the development of antibody-drug conjugates (ADCs) and targeted imaging probes, where 1-(2-aminoethyl)piperazine or 1-(2-hydroxyethyl)piperazine would fail to provide the necessary linkage stability and reaction orthogonality.

Building Block for Heterocyclic Scaffolds in Medicinal Chemistry

As a bifunctional reagent containing both a piperazine ring and a hydrazine moiety, this compound is a privileged building block for the synthesis of nitrogen-containing heterocycles, such as pyrazoles, pyridazines, and triazoles, through condensation and cycloaddition reactions . Its higher hydrophilicity (LogD = -3.15) compared to aminoethyl piperazine (LogP = -0.99) makes it particularly suitable for optimizing the solubility and pharmacokinetic properties of drug candidates during lead optimization [1].

Metal Chelation and Catalysis Research

The hydrazine group can act as a ligand for transition metals, making 1-(2-hydrazinylethyl)piperazine a useful precursor for the development of novel catalysts or metal-chelating agents. The combination of a hard nitrogen base (hydrazine) and a flexible piperazine linker offers a distinct coordination environment compared to amino- or hydroxy-ethyl piperazines, potentially leading to different catalytic activities or selectivities in cross-coupling or oxidation reactions.

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